3-Oxo-3-phenylpropane-1,2-diyl diacetate
Description
3-Oxo-3-phenylpropane-1,2-diyl diacetate is a synthetic ester characterized by a central propane backbone with a phenyl-substituted ketone group at the 3-position and acetylated hydroxyl groups at the 1- and 2-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the stereoselective preparation of complex molecules such as vinylcyclopropanes . Its structural features—the aromatic phenyl group, ketone functionality, and acetate moieties—impart distinct physicochemical properties, including moderate lipophilicity and reactivity in nucleophilic substitution or condensation reactions.
Properties
CAS No. |
920033-85-8 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2-acetyloxy-3-oxo-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H14O5/c1-9(14)17-8-12(18-10(2)15)13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
LVPUCDHEKCWZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(=O)C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1,2-diyl diacetate can be achieved through a chemoenzymatic methodology. One approach involves the use of immobilized lipase B from Candida antarctica on octyl agarose (CALB-OC) to hydrolyze triacetin regioselectively to 1,2-diacetin. The diglyceride product is then oxidized with pyridinium chlorochromate (PCC) to form the desired diester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic approach mentioned above could be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenylpropane-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions involving this compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the acetate groups, depending on the desired product.
Major Products Formed
Oxidation: The oxidation of 3-Oxo-3-phenylpropane-1,2-diyl diacetate can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Oxo-3-phenylpropane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of value-added chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of certain bacterial and fungal strains . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 3-oxo-3-phenylpropane-1,2-diyl diacetate and related diacetate esters:
Physicochemical Properties
- Lipophilicity and Solubility : The phenyl and ketone groups in 3-oxo-3-phenylpropane-1,2-diyl diacetate enhance lipophilicity compared to simpler diacetates like propane-1,2-diyl diacetate (Diacetin), which is more water-soluble due to its hydroxyl group .
- Thermal Stability : The presence of aromatic and electron-withdrawing groups (ketone, acetate) likely increases thermal stability. For example, 5-oxopentane-1,2-diyl diacetate has a boiling point of 286.6°C, suggesting similar trends for the phenyl analogue .
Biological Activity
3-Oxo-3-phenylpropane-1,2-diyl diacetate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.
The molecular formula of 3-Oxo-3-phenylpropane-1,2-diyl diacetate is with a molecular weight of 222.24 g/mol. Its structure includes two acetyl groups and a phenyl ring, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 3-Oxo-3-phenylpropane-1,2-diyl diacetate |
Antimicrobial Activity
Research indicates that 3-Oxo-3-phenylpropane-1,2-diyl diacetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting enzyme activity essential for bacterial survival.
Case Study:
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Anticancer Activity
The anticancer potential of 3-Oxo-3-phenylpropane-1,2-diyl diacetate has been evaluated against several cancer cell lines. Notably, it has shown promising results in inducing cytotoxicity in breast cancer cells (MCF-7).
Table: Cytotoxic Effects on Cancer Cell Lines
In this study, the compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong cytotoxic effects compared to the standard drug Tamoxifen.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Research Findings:
In animal models of inflammation, administration of 3-Oxo-3-phenylpropane-1,2-diyl diacetate resulted in a significant reduction in swelling and pain associated with induced inflammatory responses.
The biological effects of 3-Oxo-3-phenylpropane-1,2-diyl diacetate are attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical pathways such as apoptosis in cancer cells or inflammatory signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
